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Compound of Interest

Compound Name: 2-Piperidinonicotinic acid

Cat. No.: B1351087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-piperidinonicotinic acid
derivatives and their analogs, focusing on their synthesis, biological activities, and underlying

mechanisms of action. The information presented is intended to serve as a valuable resource

for researchers and professionals engaged in the discovery and development of novel

therapeutics.

Core Concepts and Synthesis
Derivatives of 2-piperidinonicotinic acid, which feature a piperidine ring attached to the 2-

position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold, represent a class of compounds

with significant therapeutic potential. The synthesis of these molecules typically involves the

nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine

ring with piperidine or its derivatives. A common precursor for this synthesis is 2-chloronicotinic

acid.

The core structure can be further modified to generate a diverse library of analogs. These

modifications can include substitutions on the piperidine ring, alterations to the carboxylic acid

group (e.g., esterification, amidation), and the introduction of various functional groups on the

pyridine ring. Such structural diversification allows for the fine-tuning of the pharmacological

properties of these compounds.
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Biological Activities and Therapeutic Potential
Derivatives of 2-piperidinonicotinic acid and its analogs have been investigated for a range

of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The

specific activity is largely dependent on the nature of the chemical substitutions on the core

scaffold.

Anticancer Activity
Several studies have demonstrated the cytotoxic potential of piperidine-containing compounds

against various cancer cell lines. The mechanism of action for some of these derivatives

involves the inhibition of critical cellular pathways and the induction of apoptosis. For instance,

certain piperidine derivatives have been shown to inhibit carbonic anhydrase isoforms IX and

XII, which are overexpressed in hypoxic tumors and contribute to their progression.

Antimicrobial Activity
Analogs of 2-piperidinonicotinic acid, particularly those incorporating acylhydrazone and

1,3,4-oxadiazoline moieties, have exhibited promising activity against a spectrum of bacterial

and fungal pathogens. These compounds have shown efficacy against both Gram-positive and

Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Modulation of Intracellular
Calcium Signaling
A key mechanism of action for nicotinic acid derivatives involves the modulation of intracellular

calcium (Ca²⁺) signaling pathways. Evidence suggests that these compounds can function as

analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent second

messenger that mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes.

This NAADP-mediated Ca²⁺ release is facilitated by the activation of two-pore channels (TPCs)

located on the membrane of these acidic organelles. The initial localized release of Ca²⁺ from

lysosomes can then trigger a more global and sustained Ca²⁺ signal through a process known

as Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum, mediated by inositol

trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs). This intricate signaling
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cascade can influence a multitude of cellular processes, including proliferation, apoptosis, and

metabolism.

Data Presentation
Anticancer Activity of Piperidine and Nicotinic Acid
Derivatives

Compound
Class

Derivative
Description

Cancer Cell
Line

Activity
(GI₅₀/IC₅₀)

Reference

Piperidine-linked

benzenesulfona

mides

4-fluoro

substituted
MCF-7 (Breast) IC₅₀ = 1.20 µM [1]

Piperidine-linked

benzenesulfona

mides

4-hydroxy

substituted
-

Kᵢ = 4.3 nM

(against hCA XII)
[1]

Nicotinic acid-

based cytotoxic

agents

Compound 5c HCT-15 (Colon)

IC₅₀ = 0.068 µM

(VEGFR-2

inhibition)

[2]

1,3,4-Oxadiazole

derivatives
Compound 7b MCF7 (Breast) IC₅₀ = 6.74 µM [3]

1,3,4-Oxadiazole

derivatives
Compound 7d MCF7 (Breast) IC₅₀ = 3.69 µM [3]

Antimicrobial Activity of Nicotinic Acid Analogs
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Compound
Class

Derivative
Description

Microorganism
Activity (MIC
in µg/mL)

Reference

Acylhydrazones

of Nicotinic Acid

Compound 13

(5-nitrofuran

substituent)

Staphylococcus

epidermidis

ATCC 12228

1.95 [4]

Acylhydrazones

of Nicotinic Acid

Compound 13

(5-nitrofuran

substituent)

Staphylococcus

aureus ATCC

43300 (MRSA)

7.81 [4]

3-acetyl-1,3,4-

oxadiazolines

Compound 25

(5-nitrofuran

substituent)

Bacillus subtilis

ATCC 6633
7.81 [4]

3-acetyl-1,3,4-

oxadiazolines

Compound 25

(5-nitrofuran

substituent)

Staphylococcus

aureus ATCC

6538

7.81 [4]

3-acetyl-1,3,4-

oxadiazolines

Compound 25

(5-nitrofuran

substituent)

Staphylococcus

aureus ATCC

43300 (MRSA)

15.62 [4]

Benzimidazole

derivatives
Compound 20

Staphylococcus

aureus
6.25 [5]

Benzimidazole

derivatives
Compound 20

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

6.25 [5]

Experimental Protocols
General Synthesis of 2-(Piperidin-1-yl)nicotinic Acid
A representative synthetic protocol involves the reaction of 2-chloronicotinic acid with

piperidine.

Materials:

2-chloronicotinic acid
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Piperidine

A suitable solvent (e.g., xylene, N-methyl-2-pyrrolidone)

A base (e.g., potassium carbonate)

Procedure:

To a solution of 2-chloronicotinic acid in the chosen solvent, add an excess of piperidine and

the base.

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, filter the solid and wash it with a suitable solvent.

If no precipitate forms, remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield the desired

2-(piperidin-1-yl)nicotinic acid.

Determination of Minimum Inhibitory Concentration
(MIC)
The antimicrobial activity of the synthesized compounds can be evaluated using the broth

microdilution method.

Procedure:

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a

96-well microtiter plate.

Inoculate each well with a standardized suspension of the target microorganism.

Include positive (microorganism with no compound) and negative (broth only) controls.
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Incubate the plates under appropriate conditions for the specific microorganism.

The MIC is determined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT or
Sulforhodamine B Assay)
The cytotoxic effects of the compounds on cancer cell lines can be determined using assays

like the MTT or Sulforhodamine B (SRB) assay.

Procedure:

Seed cancer cells in 96-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 48 or 72 hours).

After incubation, add the MTT reagent or fix the cells for the SRB assay.

For the MTT assay, solubilize the formazan crystals and measure the absorbance. For the

SRB assay, stain the fixed cells with SRB dye, wash, and then solubilize the bound dye for

absorbance measurement.

Calculate the percentage of cell viability relative to untreated control cells and determine the

GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%).

Mandatory Visualizations
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General Experimental Workflow
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Proposed Signaling Pathway for 2-Piperidinonicotinic Acid Derivatives
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Proposed Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1351087?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40803476/
https://pubmed.ncbi.nlm.nih.gov/40803476/
https://pubmed.ncbi.nlm.nih.gov/40803476/
https://pubmed.ncbi.nlm.nih.gov/37792247/
https://pubmed.ncbi.nlm.nih.gov/37792247/
http://nanobioletters.com/wp-content/uploads/2022/12/LIANBS124.152.pdf
https://www.mdpi.com/1422-0067/23/5/2823
https://pubmed.ncbi.nlm.nih.gov/19051196/
https://pubmed.ncbi.nlm.nih.gov/19051196/
https://www.benchchem.com/product/b1351087#2-piperidinonicotinic-acid-derivatives-and-analogs
https://www.benchchem.com/product/b1351087#2-piperidinonicotinic-acid-derivatives-and-analogs
https://www.benchchem.com/product/b1351087#2-piperidinonicotinic-acid-derivatives-and-analogs
https://www.benchchem.com/product/b1351087#2-piperidinonicotinic-acid-derivatives-and-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1351087?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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